molecular formula C12H14N4 B1521188 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline CAS No. 1193388-42-9

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline

Cat. No.: B1521188
CAS No.: 1193388-42-9
M. Wt: 214.27 g/mol
InChI Key: VARILXNTLVKIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound with the molecular formula C12H14N4 It is characterized by a cyclopropyl group attached to a triazole ring, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with cyclopropyl carboxylic acids under acidic conditions. The resulting triazole intermediate is then reacted with an aniline derivative to introduce the methylaniline group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is unique due to its specific structural features. Similar compounds include:

  • 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: This compound lacks the methylaniline group.

  • 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: This compound has an ethan-1-amine group instead of methylaniline.

  • 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: This compound has an acetic acid group instead of methylaniline.

These compounds differ in their functional groups, which can lead to variations in their chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-7-2-5-10(13)9(6-7)12-14-11(15-16-12)8-3-4-8/h2,5-6,8H,3-4,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARILXNTLVKIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NNC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187886
Record name 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-42-9
Record name 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline
Reactant of Route 3
Reactant of Route 3
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline
Reactant of Route 4
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline
Reactant of Route 5
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline
Reactant of Route 6
Reactant of Route 6
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.